1,3-Dihydroxyacetone Oxime

Overview

Description

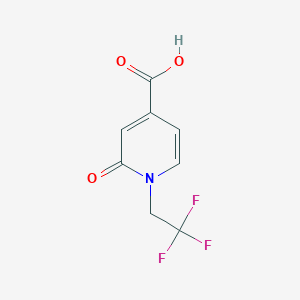

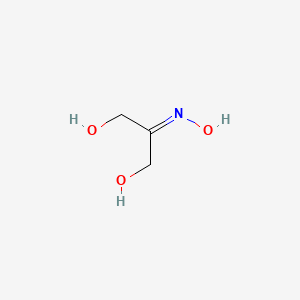

1,3-Dihydroxyacetone Oxime, also known as 1,3-Dihydroxypropan-2-one oxime, is a chemical compound with the molecular formula C3H7NO3 . It has a molecular weight of 105.09 g/mol . This compound is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxyacetone Oxime includes a hydroxyl group, a carbonyl group, and an oxime group . The InChI code for this compound is 1S/C3H7NO3/c5-1-3(2-6)4-7/h5-6H,1-2H2 .

Chemical Reactions Analysis

1,3-Dihydroxyacetone Oxime can participate in various chemical reactions. For example, it can react with diamminediaquaplatinum (II) to produce zwitterionic diammine (3-hydroxy-2-(oxidoimino)propan-1-olato-κ2 N,O) platinum (II) complexes . More research is needed to fully understand the range of chemical reactions this compound can undergo .

Physical And Chemical Properties Analysis

1,3-Dihydroxyacetone Oxime has a molecular weight of 105.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are both 105.042593085 g/mol . The topological polar surface area of the compound is 73 Ų .

Scientific Research Applications

Cosmetics: Self-Tanning Agent

1,3-Dihydroxyacetone Oxime: is widely recognized for its role in the cosmetics industry, particularly as a self-tanning agent. It reacts with amino acids in the skin’s cuticle, creating a brown protective film that simulates a tan without sun exposure. This reaction does not harm the skin and has been a staple in sunless tanning skincare preparations .

Pharmaceutical: Skin Disease Treatment

In the pharmaceutical field, 1,3-Dihydroxyacetone Oxime has been used as a treatment or adjunctive treatment for skin diseases such as white spot, psoriasis, and vitiligo. Its ability to induce skin pigmentation can help camouflage these conditions and improve the appearance of affected skin areas .

Food Industry: Nutritional Supplement

As a nutritional supplement, 1,3-Dihydroxyacetone Oxime has been proposed to promote body fat reduction and increase endurance. Its addition to food products can potentially offer health benefits related to metabolism and physical performance .

Polymer Synthesis: Biocompatible Polymers

In materials science, 1,3-Dihydroxyacetone Oxime serves as a building block for the synthesis of specialty polymers. It is particularly useful in creating biocompatible polymers, which have applications in medical devices and implants due to their compatibility with biological tissues .

Biodegradable Polymers: Sustainable Materials

The compound’s versatility extends to the development of innovative polymers with cutting-edge properties, including improved biodegradability. This aligns with current sustainability challenges, offering a bio-based alternative for producing environmentally friendly materials .

Industrial Production: Bio-Based Synthon

1,3-Dihydroxyacetone Oxime: is an underrated bio-based synthon with a broad range of reactivities. It is produced from glycerol, a by-product of the biodiesel industry, showcasing its potential in sustainable industrial production processes .

Safety and Hazards

Future Directions

The future directions of 1,3-Dihydroxyacetone Oxime research could involve optimizing its metabolic pathway and production process, simplifying its separation and purification routes, and harnessing its peculiar reactivity to address current sustainability challenges encountered in the synthesis of specialty polymers . Further studies could also explore its potential applications in diverse fields .

Mechanism of Action

Target of Action

1,3-Dihydroxyacetone Oxime, also known as DHA Oxime, is a derivative of 1,3-dihydroxyacetone (DHA), a bio-based synthon with a broad range of reactivities Dha, the parent compound, is known to interact with amino acids in the skin, leading to the formation of a brown pigment .

Mode of Action

Dha, the parent compound, is known to react with the protein keratin on the skin surface, producing pigments called melanoidins . These melanoidins are polymeric compounds linked by lysine chains to the proteins of the stratum corneum

Biochemical Pathways

DHA, the parent compound of DHA Oxime, is an important intermediate in carbohydrate metabolism in higher plants and animals, formed during glycolysis . It’s produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . The handling of DHA is delicate as it can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . DHA can also be involved in further side-reactions, yielding original side-products, as well as compounds of interest .

Pharmacokinetics

The parent compound dha is produced industrially through microbial fermentation . In a study, DHA production reached 198.81 g L −1 in a 5 L bioreactor, with a glycerol conversion rate of 82.84% . This suggests that DHA, and potentially DHA Oxime, can be produced efficiently in a controlled environment.

Result of Action

Dha, the parent compound, is known to react with amino acids in the skin cuticle to generate a brown protective film . This film prevents excessive water evaporation, promotes moisturization, and provides sun and anti-ultraviolet radiation protection .

Action Environment

The parent compound dha can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . This suggests that the stability and efficacy of DHA Oxime may also be influenced by environmental conditions such as temperature and pH.

properties

IUPAC Name |

2-hydroxyiminopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFQRDUAZRWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659894 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37110-18-2 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)